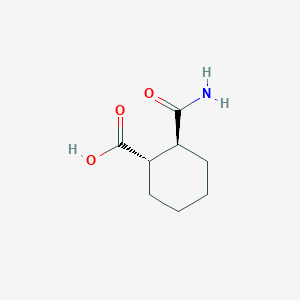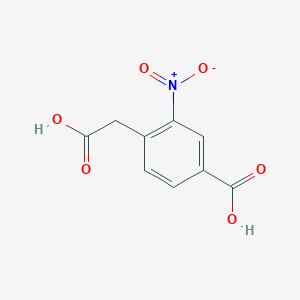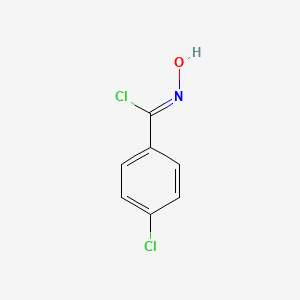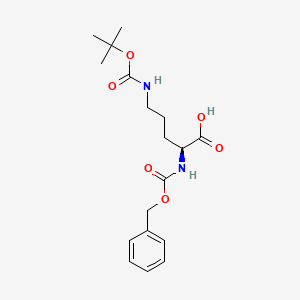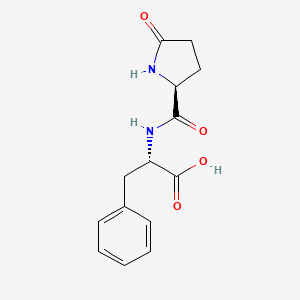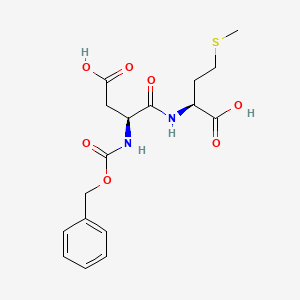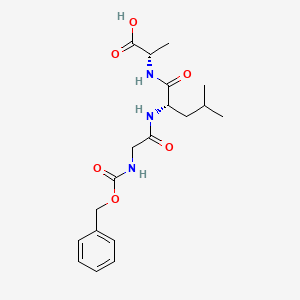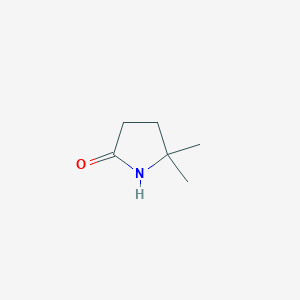
5,5-Dimethylpyrrolidin-2-one
Descripción general
Descripción
5,5-Dimethylpyrrolidin-2-one, also known by its CAS Number 5165-28-6, is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) . This indicates that the molecule consists of a pyrrolidinone ring with two methyl groups attached to the same carbon .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
5,5-Dimethylpyrrolidin-2-one is used in asymmetric synthesis. Zwaagstra, Meetsma, and Feringa (1993) developed a synthetic route for (2S,5S)-dimethylpyrrolidine, using this compound as an intermediate. This method yielded enantiomerically pure pyrrolidine with significant efficiency, highlighting its utility in stereochemical applications (Zwaagstra, Meetsma, & Feringa, 1993).
Photochemistry Studies
Ihlefeld and Margaretha (1992) studied the photochemistry of 5,5-Dimethyl-1H-pyrrol-2(5H)-one, derived from 5,5-dimethylpyrrolidine-2,4-dione. They examined the impact of substituents on its photochemical reactivity, including [2 + 2] photocycloaddition reactions, indicating its potential in photoreactive applications (Ihlefeld & Margaretha, 1992).
Cytotoxicity and Antioxidant Activity
Saurav and Kannabiran (2012) explored the cytotoxicity and antioxidant properties of a compound derived from this compound, isolated from marine Streptomyces species. This study demonstrated the potential of derivatives of this compound in cancer treatment and antioxidant therapies (Saurav & Kannabiran, 2012).
Chemical Synthesis
Wedler, Costisella, and Schick (1990) described the synthesis of 5-Methyl- and 5-Methylenepyrrolidin-2-ones by reacting α-angelica lactone with methylamine. This study contributes to the understanding of the chemical behavior of this compound in various reactions, expanding its applications in chemical synthesis (Wedler, Costisella, & Schick, 1990).
Synthesis of Polysubstituted Pyrrolidines
Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives using dimethyl pyrrolidine-2,4-dicarboxylate. This research indicates the versatility of this compound in creating complex molecules with potential biological activity (Ince et al., 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
Propiedades
IUPAC Name |
5,5-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGCNVYKLQLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456035 | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5165-28-6 | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 5,5-dimethylpyrrolidin-2-one be utilized to study oxidative stress and radical reactions?
A1: Yes, a derivative of this compound, specifically 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is a known radical scavenger. [] Researchers used DMPO in an electrochemically assisted Fenton reaction system to optimize the generation of hydroxyl radicals. [] This system, designed to mimic in vivo radical generation, allows for the study of hydroxyl radical reactions with various compounds, including xenobiotics, and the subsequent analysis of their oxidation products. []
Q2: How does the structure of this compound affect its reactivity in cycloaddition reactions?
A2: The presence of the exocyclic double bond in 1-methylethenyl-substituted this compound makes it a suitable dipolarophile in 1,3-dipolar cycloaddition reactions. [] Specifically, it reacts with various nitrilimines (2a-d) to yield 1,3,7-trisubstituted-6-oxo-8,8-dimethyl-1,2,7-triazaspiro[4,4]non-2-enes (5a-g) with complete regioselectivity. [] This highlights how specific structural features within this compound derivatives influence their reactivity and regiochemical outcomes in cycloaddition reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






